3-Phenethylpyrrolidin-2-one
Overview
Description
3-Phenethylpyrrolidin-2-one is a compound with the CAS Number: 1566530-79-7 . It is also known as Phenylpiracetam or Carphedon, and is classified as a nootropic drug that improves cognitive function without causing significant side effects.
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for 3-Phenethylpyrrolidin-2-one is 1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) and the InChI key is CSWKEJRXBCOELI-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
3-Phenethylpyrrolidin-2-one has a molecular weight of 189.26 g/mol . It is a powder at room temperature .Scientific Research Applications
Application 1: Selective Synthesis
- Summary of the Application : Pyrrolidin-2-ones are synthesized via the cascade reactions of N-substituted piperidines . This process is used to create compounds with potent biological activities and diverse functional properties .
- Methods of Application or Experimental Procedures : The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Results or Outcomes : This method allows for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from the same substrates, with the selectivity easily tuned by using a specific oxidant and additive .
Application 2: Drug Discovery
- Summary of the Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a versatile scaffold for novel biologically active compounds .
- Methods of Application or Experimental Procedures : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Application 3: Antimicrobial Activity
- Summary of the Application : Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity .
- Methods of Application or Experimental Procedures : The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
- Results or Outcomes : These compounds have been found to inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial agents .
Application 4: Anticancer Activity
- Summary of the Application : Pyrrolone and pyrrolidinone derivatives have shown anticancer activity .
- Methods of Application or Experimental Procedures : The anticancer activity is usually assessed using in vitro assays against various cancer cell lines .
- Results or Outcomes : These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as novel anticancer agents .
Application 5: Anti-inflammatory Activity
- Summary of the Application : Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity .
- Methods of Application or Experimental Procedures : The anti-inflammatory activity is typically evaluated using in vitro assays against a range of inflammatory markers .
- Results or Outcomes : These compounds have been found to inhibit the production of various inflammatory markers, making them potential candidates for the development of new anti-inflammatory agents .
Application 6: Antidepressant Activity
- Summary of the Application : Pyrrolone and pyrrolidinone derivatives have shown antidepressant activity .
- Methods of Application or Experimental Procedures : The antidepressant activity is usually assessed using in vitro assays against various depression-related targets .
- Results or Outcomes : These compounds have demonstrated the ability to inhibit the activity of depression-related targets, suggesting their potential as novel antidepressant agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-phenylethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKEJRXBCOELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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